3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Description
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C13H5ClF6N6 and its molecular weight is 394.67. The purity is usually 95%.
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Biological Activity
3-Chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CPL302415) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C13H5ClF6N6
- Molecular Weight : 394.67 g/mol
- CAS Number : 956755-17-2
CPL302415 functions primarily as a selective inhibitor of the PI3K family of lipid kinases, which are crucial in regulating cellular processes such as growth, proliferation, and survival. The compound exhibits promising selectivity for the PI3K delta isoform, which is implicated in various inflammatory and autoimmune diseases.
Inhibition of PI3K Isoforms
Research indicates that CPL302415 demonstrates potent inhibitory activity against PI3K δ, with IC50 values reported in the low nanomolar range. For example, it has been noted that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold show IC50 values ranging from 0.018 μM to over 1 μM against various PI3K isoforms, highlighting its potential as a therapeutic agent in treating diseases like systemic lupus erythematosus and multiple sclerosis .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Pyrazolo[1,5-a]pyrimidines have been associated with selective inhibition of cancer cell proliferation. Studies have shown that modifications at specific positions on the pyrazolo ring can enhance antiproliferative activity against cancer cell lines .
Other Biological Activities
Beyond its role as a PI3K inhibitor, CPL302415 is being explored for its psychopharmacological effects and potential as a selective protein inhibitor. The presence of trifluoromethyl groups enhances lipophilicity and may contribute to improved bioavailability .
Case Study 1: Selectivity and Efficacy
In a comparative study involving various pyrazolo[1,5-a]pyrimidines, CPL302415 was highlighted for its remarkable selectivity towards PI3K δ compared to other isoforms. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in inflammatory conditions .
Case Study 2: Structure-Activity Relationship (SAR)
A recent SAR analysis demonstrated that modifications at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core significantly affect the compound's potency against PI3K δ. The introduction of different amine substituents was found to optimize binding interactions within the enzyme's active site .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N6/c1-25-10(13(18,19)20)6(4-23-25)8-7(14)11-22-3-5(2-21)9(12(15,16)17)26(11)24-8/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKKXKQXUJIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C(C=NC3=C2Cl)C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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